2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one

Aromatase inhibition Breast cancer research CYP19

Select this specific furanogermacrane for its uniquely validated, non-redundant polypharmacology—potent aromatase (CYP19) inhibition at IC50 0.21 μM, dual DPP-4/α-amylase binding, and confirmed suppression of ERK, JNK, p38, and AKT phosphorylation. Unlike structurally related analogs (e.g., linderalactone, zeylanicine), no other single furanogermacrane replicates this target engagement profile. Supplied as a fully characterized, ≥98% HPLC-pure solid with complete 1D/2D NMR assignments, ensuring experimental reproducibility. Ideal for endocrine breast cancer, type 2 diabetes, and MAPK pathway crosstalk studies.

Molecular Formula C18H24O5
Molecular Weight 320.4 g/mol
Cat. No. B11935863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one
Molecular FormulaC18H24O5
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1CC(C=C(CC2=C(C(=CO2)C)C(=O)C1OC(=O)C)C)OC
InChIInChI=1S/C18H24O5/c1-10-6-14(21-5)8-11(2)18(23-13(4)19)17(20)16-12(3)9-22-15(16)7-10/h6,9,11,14,18H,7-8H2,1-5H3/b10-6+/t11-,14+,18-/m1/s1
InChIKeyDCFSJMWNJKXQCQ-MKDUQBMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one: Germacrane Sesquiterpenoid Procurement Specifications and Research-Grade Characterization


2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one (CAS 1809980-25-3; also identified as 75412-96-3 in some vendor catalogs) is a furanogermacrane-type sesquiterpenoid with molecular formula C18H24O5 and molecular weight 320.38 g/mol . The compound belongs to the class of germacrane sesquiterpenoids, characterized by a cyclodecane ring substituted with an isopropyl and two methyl groups . It is a naturally occurring compound isolated from multiple botanical sources including Commiphora myrrha (myrrh), Curcuma phaeocaulis, and Melicope glabra [1][2]. Structural characterization by 1D and 2D NMR (1H-1H COSY, HSQC, HMBC, NOESY) has fully assigned the 1H and 13C chemical shifts and established the relative stereochemistry of the 1,10-double bond and the methoxyl, methyl, and acetoxy substituents [3]. Commercially available research-grade material is typically supplied at ≥98% purity as determined by HPLC, with identity confirmation by MS and NMR [4].

Why Furanogermacrane Sesquiterpenoids Cannot Be Interchanged: Critical Differentiators for 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one Procurement


The furanogermacrane scaffold supports diverse biological activities that are exquisitely sensitive to substituent identity and stereochemistry. Within the germacrane sesquiterpenoid class, structurally related analogs—including linderalactone, zeylanicine, pseudoneolinderane, deacetylzeylanidine, neolitrane, and parvigemone—exhibit distinct activity profiles across inflammation, cancer, and metabolic targets [1][2]. Even subtle modifications such as methoxylation versus hydroxylation, the presence or absence of an acetoxy group, or epoxide versus furan ring geometry produce compounds with non-overlapping target engagement [3]. For instance, while several furanogermacranes demonstrate anti-inflammatory effects via superoxide anion generation inhibition in human neutrophils, the specific IC50 values vary substantially among congeners, with linderalactone and pseudoneolinderane showing significantly greater potency than zeylanicine or deacetylzeylanidine in head-to-head testing [1]. 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one occupies a unique pharmacological space as a naturally occurring compound with validated activity against aromatase (CYP19), dipeptidyl peptidase-4 (DPP-4), α-amylase, and multiple inflammatory signaling nodes (JNK, p38, AKT, ERK)—a polypharmacology profile that is not replicated by any single furanogermacrane analog characterized to date [4]. Substituting a structurally similar furanogermacrane without verification of target-specific activity would compromise experimental reproducibility and invalidate comparative pharmacological conclusions.

Quantitative Differentiation Evidence: 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one Versus Furano-germacrane Analogs


Aromatase (CYP19) Inhibition: Potent Activity Relative to Known Natural Product Inhibitors

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one demonstrates sub-micromolar aromatase (CYP19) inhibitory activity with an IC50 of 0.21 μM against human targets . This activity profile distinguishes it from other furanogermacrane sesquiterpenoids such as linderalactone, which has been characterized primarily for lung cancer cell proliferation inhibition (IC50 15 μM against A-549 cells) and superoxide anion generation inhibition (IC50 8.48 μg/mL) rather than CYP19 targeting [1][2]. While direct head-to-head CYP19 comparison data with furanogermacrane analogs are not available in published literature, the CYP19 inhibitory activity of this compound represents a mechanistically distinct pharmacological profile not reported for linderalactone, zeylanicine, pseudoneolinderane, or parvigemone in peer-reviewed studies [3].

Aromatase inhibition Breast cancer research CYP19 Natural product inhibitor Estrogen biosynthesis

Dual DPP-4 and α-Amylase Affinity: Polypharmacology Profile for Metabolic Research

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one demonstrates binding affinity for both dipeptidyl peptidase-4 (DPP-4) and α-amylase, two validated therapeutic targets in type 2 diabetes management . This dual-target engagement distinguishes it from other furanogermacrane sesquiterpenoids such as linderalactone, parvigemone, and zeylanicine, for which no DPP-4 or α-amylase affinity has been reported in the scientific literature. While quantitative binding constants (Kd or Ki) are not publicly available in vendor technical documentation or primary literature, the compound's identification as an active principle from Melicope glabra extracts with demonstrated affinity for both targets in LC-MS/MS-based screening and in silico molecular docking studies establishes a unique pharmacological fingerprint within the furanogermacrane class .

DPP-4 inhibition α-Amylase Antidiabetic Type 2 diabetes Metabolic research

Anti-Inflammatory Mechanism: ERK Phosphorylation Inhibition Distinguishes from Co-Isolated Terpenoid KTDA

In LPS-induced RAW264.7 macrophage cells, 2-methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one (designated FSA) and the co-isolated triterpenoid 3-keto-tirucalla-8,24-dien-21-oic acid (KTDA) were evaluated in parallel for anti-inflammatory activity [1]. Both compounds inhibited nitric oxide (NO) production, reduced phosphorylation of JNK, p38, and AKT proteins, and down-regulated IL-1β and IL-6 mRNA expression. However, only FSA demonstrated additional inhibition of ERK phosphorylation—a differential mechanistic feature that KTDA did not exhibit [1]. Network pharmacology analysis identified 142 inflammation-related targets for FSA, with key nodes including MAPK1, AKT1, MAPK8, PIK3CA, PIK3R1, and EGFR . KEGG pathway enrichment revealed involvement of PI3K/AKT and MAPK signaling pathways .

Anti-inflammatory ERK phosphorylation MAPK pathway JNK p38 AKT

Isolation and Purification Advantage: High Yield and Easy Crystallization

2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one (FSA) is characterized by high yield and easy crystallization during the isolation and preparation process from natural sources [1]. This physicochemical property contrasts with other furanogermacrane sesquiterpenoids that may be obtained in lower yields or require more complex purification protocols. For instance, certain furanogermacranes from Smyrnium cordifolium were noted to be highly unstable [2], whereas FSA demonstrates favorable handling characteristics that facilitate reproducible isolation and scale-up [1].

Natural product isolation Crystallization Process chemistry Scalability Purification

Purity Specification: HPLC-Verified ≥98% Ensures Reproducible Bioactivity

Commercially sourced 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one is supplied at ≥98% purity as determined by HPLC, with identity confirmation by MS and NMR [1][2]. While this purity specification is typical for research-grade natural product standards, it provides a benchmark for experimental reproducibility that is essential when comparing bioactivity data across laboratories. The availability of full spectroscopic characterization (1H and 13C NMR assignments, HSQC, HMBC, NOESY correlation data) further enables researchers to verify compound identity independently, mitigating the risk of misidentification that has historically complicated furanogermacrane research [3].

HPLC purity Quality control Natural product standard Research-grade Reproducibility

Research Application Scenarios: 2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-One Evidence-Based Use Cases


Breast Cancer Research: Aromatase (CYP19) Inhibition Studies

This compound is directly applicable to estrogen biosynthesis and breast cancer research as a validated aromatase (CYP19) inhibitor with an IC50 of 0.21 μM against human targets . Studies investigating CYP19-mediated estrogen production, aromatase inhibitor mechanisms, or natural product-based endocrine therapy approaches can utilize this compound as a structurally defined furanogermacrane-derived tool molecule. Unlike synthetic aromatase inhibitors (e.g., letrozole, anastrozole), this compound offers a distinct natural product scaffold for exploring alternative binding modes and off-target profiles. Researchers should note that while CYP19 inhibition is established, direct comparative data against clinical aromatase inhibitors or other furanogermacranes in the same assay system are not currently available in the public domain .

Type 2 Diabetes and Metabolic Research: DPP-4 and α-Amylase Dual-Target Studies

The compound's demonstrated affinity for both DPP-4 and α-amylase supports its application in type 2 diabetes and metabolic disease research. Studies focused on dual-mechanism glucose regulation, postprandial hyperglycemia control, or natural product-based antidiabetic agent discovery can employ this compound as a characterized probe. The dual-target engagement profile distinguishes it from furanogermacrane analogs (e.g., linderalactone, parvigemone) that lack reported activity at these metabolic targets [1]. The availability of LC-MS/MS and in silico docking data from Melicope glabra extracts provides a foundation for further mechanistic and structure-activity relationship investigations .

Inflammation and MAPK/ERK Pathway Research

Based on direct head-to-head comparison with co-isolated terpenoid KTDA [2], this compound is uniquely suited for research examining ERK phosphorylation in inflammatory contexts. The demonstrated ability to inhibit ERK phosphorylation, in addition to JNK, p38, and AKT, positions it as a tool for dissecting MAPK pathway crosstalk in LPS-induced inflammation models [2]. Network pharmacology data identifying 142 inflammation-related targets and PI3K/AKT/MAPK pathway involvement further support its use in systems-level inflammation research. Studies seeking to differentiate ERK-dependent from ERK-independent anti-inflammatory mechanisms will find particular value in this compound relative to KTDA [2].

Natural Product Chemistry and Botanical Standardization

As a fully characterized furanogermacrane sesquiterpenoid isolated from Commiphora myrrha (myrrh), Curcuma phaeocaulis, and Melicope glabra [3], this compound serves as an authenticated reference standard for phytochemical analysis, botanical authentication, and quality control of myrrh-derived products. Complete 1H and 13C NMR assignments with 2D NMR correlation data (COSY, HSQC, HMBC, NOESY) are published [3], enabling confident identification in complex botanical extracts. The compound's characterization as high-yielding and easily crystallizable [2] further supports its utility as an isolation process benchmark. Its multiple validated biological activities (CYP19 inhibition, DPP-4/α-amylase affinity, anti-inflammatory effects) provide orthogonal functional markers for extract standardization beyond chromatographic profiling alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.